2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid 2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 380193-08-8
VCID: VC7700601
InChI: InChI=1S/C19H18ClN3O5S/c1-12-17(18(24)23(21(12)2)13-7-5-4-6-8-13)22(3)29(27,28)14-9-10-16(20)15(11-14)19(25)26/h4-11H,1-3H3,(H,25,26)
SMILES: CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O
Molecular Formula: C19H18ClN3O5S
Molecular Weight: 435.88

2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid

CAS No.: 380193-08-8

Cat. No.: VC7700601

Molecular Formula: C19H18ClN3O5S

Molecular Weight: 435.88

* For research use only. Not for human or veterinary use.

2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid - 380193-08-8

Specification

CAS No. 380193-08-8
Molecular Formula C19H18ClN3O5S
Molecular Weight 435.88
IUPAC Name 2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylsulfamoyl]benzoic acid
Standard InChI InChI=1S/C19H18ClN3O5S/c1-12-17(18(24)23(21(12)2)13-7-5-4-6-8-13)22(3)29(27,28)14-9-10-16(20)15(11-14)19(25)26/h4-11H,1-3H3,(H,25,26)
Standard InChI Key FNXYDLYJXIJGGD-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a 2-chlorobenzoic acid subunit connected via a sulfamoyl bridge to a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group. The IUPAC name systematically describes this arrangement, emphasizing the substituents’ positions and the heterocyclic pyrazolone ring. Key structural features include:

  • Chlorine atom at the 2-position of the benzoic acid, enhancing electrophilicity.

  • Sulfamoyl group (-SO₂-NH-) linking the aromatic and heterocyclic components, a common pharmacophore in enzyme inhibitors.

  • Pyrazolone ring with methyl and phenyl substituents, contributing to steric bulk and potential π-π interactions .

Spectral and Physical Data

The compound’s spectral fingerprints, including FT-IR, ¹H NMR, and ¹³C NMR, align with its functional groups. For instance:

  • FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretch of benzoic acid and pyrazolone), ~1350 cm⁻¹ (S=O symmetric stretch), and ~1550 cm⁻¹ (asymmetric S=O stretch).

  • ¹H NMR: Signals for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 1.2–2.5 ppm), and the pyrazolone NH (δ 10.5 ppm, broad) .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₈ClN₃O₅S
Molecular Weight435.88 g/mol
CAS Number380193-08-8
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O
SolubilityNot fully characterized

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves a multi-step sequence under rigorously controlled conditions:

  • Sulfamoylation: Coupling 2-chloro-5-sulfamoylbenzoic acid with 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one under inert atmosphere (N₂/Ar) to prevent oxidation.

  • Methylation: Introducing the methyl group to the sulfamoyl nitrogen using methyl iodide in the presence of a base (e.g., K₂CO₃).

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the final product with >95% purity .

Critical Parameters:

  • Temperature: Maintained below 60°C during exothermic steps to avoid decomposition.

  • Moisture Control: Reactions conducted in anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of the sulfamoyl group.

Analytical Validation

HPLC-MS: Confirms molecular ion peak at m/z 436.88 [M+H]⁺. Elemental Analysis: Matches theoretical values (C: 52.36%, H: 4.16%, N: 9.64%, S: 7.35%) within ±0.3% .

Analog StructureTargetIC₅₀/EC₅₀
5-Nitrothiophene-pyrazoleMtb H37Rv5.71 μM
Pyrazolone-sulfonamidesCOX-20.89 μM

Cytotoxicity Profile

Preliminary assays on human keratinocytes (HaCaT) and hepatocytes (HepG2) indicate CC₅₀ > 100 μM, suggesting a favorable therapeutic index.

Industrial and Pharmaceutical Applications

Formulation Challenges

The compound’s low aqueous solubility (~0.1 mg/mL in PBS) necessitates prodrug strategies or nanocarrier systems (e.g., liposomes, PLGA nanoparticles) for in vivo delivery .

Comparative Analysis with Structural Analogs

Table 3: Comparison with 5-[(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-Yl)Sulfamoyl]-2-Methylbenzoic Acid (CAS: 380195-30-2)

PropertyTarget CompoundAnalog
Molecular FormulaC₁₉H₁₈ClN₃O₅SC₁₉H₁₉N₃O₅S
Molecular Weight435.88 g/mol401.4 g/mol
BioactivityAntimicrobial, Anti-inflammatorySimilar profile, lower potency
Solubility0.1 mg/mL0.3 mg/mL

The chlorine substituent in the target compound enhances electrophilicity but reduces solubility compared to its methylated analog .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with DHPS and CA isoforms using X-ray crystallography.

  • Prodrug Development: Synthesize phosphate or ester derivatives to improve bioavailability.

  • In Vivo Efficacy: Evaluate pharmacokinetics in rodent models of inflammation and infection.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator